1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine
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Overview
Description
1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound features a trifluoromethyl group, which is known for its unique chemical properties and its ability to enhance the biological activity of molecules. The presence of the thiadiazole ring and piperazine moiety further contributes to its diverse range of applications.
Mechanism of Action
Target of Action
Compounds containing trifluoromethyl groups and thiadiazole rings have been associated with a wide range of therapeutic activities .
Mode of Action
It’s known that the trifluoromethyl group and the thiadiazole ring can interact with various biological targets, potentially leading to changes in cellular function .
Biochemical Pathways
Compounds containing trifluoromethyl groups and thiadiazole rings have been associated with a wide range of biochemical pathways .
Pharmacokinetics
The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can impact their bioavailability .
Result of Action
Compounds containing trifluoromethyl groups and thiadiazole rings have been associated with a wide range of biological effects .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions. This reaction forms the 1,2,4-thiadiazole core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Piperazine Moiety: The final step involves the coupling of the thiadiazole derivative with piperazine. This can be achieved through a nucleophilic substitution reaction, often using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to a more reduced form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, bases, and solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperazine
- 1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-triazol-5-yl}piperazine
- 1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}morpholine
Uniqueness
1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and potency in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-piperazin-1-yl-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4S/c14-13(15,16)10-3-1-9(2-4-10)11-18-12(21-19-11)20-7-5-17-6-8-20/h1-4,17H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPOJGTTWRRLHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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